2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline 2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline
Brand Name: Vulcanchem
CAS No.: 400736-23-4
VCID: VC6507005
InChI: InChI=1S/C12H14Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-12-15-3-4-18-12/h5-7H,3-4H2,1-2H3,(H,15,16)
SMILES: CC(C)OC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl
Molecular Formula: C12H14Cl2N2OS
Molecular Weight: 305.22

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline

CAS No.: 400736-23-4

Cat. No.: VC6507005

Molecular Formula: C12H14Cl2N2OS

Molecular Weight: 305.22

* For research use only. Not for human or veterinary use.

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline - 400736-23-4

Specification

CAS No. 400736-23-4
Molecular Formula C12H14Cl2N2OS
Molecular Weight 305.22
IUPAC Name N-(2,4-dichloro-5-propan-2-yloxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-12-15-3-4-18-12/h5-7H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key VCVFHCBNICBHKL-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, an isopropoxy group at the 5-position, and a thiazolan-2-yliden moiety attached to the amine group. The thiazole ring introduces conjugation and potential bioactivity, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity.

Physicochemical Properties

While experimental data for the exact compound are sparse, key properties can be extrapolated:

  • Molecular formula: C12_{12}H13_{13}Cl2_2N2_2OS

  • Molecular weight: 307.21 g/mol

  • Polarity: Moderate (logP ~3.2 estimated) due to chlorine and ether groups.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols .

Synthesis and Reaction Pathways

Precursor Synthesis: 2,4-Dichloro-5-Isopropoxy Aniline

The synthesis of 2,4-dichloro-5-isopropoxy aniline, a critical precursor, is detailed in patent CN101823971B . Key steps include:

  • Esterification: 2,4-Dichlorophenol reacts with isopropyl bromide to form the isopropoxy intermediate.

  • Nitration: Introduction of a nitro group using mixed acid (HNO3_3/H2_2SO4_4).

  • Catalytic Reduction: Hydrazine hydrate reduces the nitro group to an amine in the presence of a composite catalyst (gac:Fe(OH)3_3:Al(OH)3_3 = 2:1:1).

Table 1: Optimization of Reduction Conditions (Patent Data)

ParameterRange TestedOptimal ValueYield Improvement
Catalyst Loading (% wt.)4–602091.2% → 97.0%
Hydrazine Hydrate (mol eq.)1.5–3.03.085.3% → 97.0%
Reaction Temperature (°C)60–806591.2% → 95.4%
Time (hours)2–6385.3% → 91.2%

Thiazolan-2-yliden Functionalization

The final step involves coupling 2,4-dichloro-5-isopropoxy aniline with a thiazole derivative. A plausible pathway includes:

  • Imine Formation: Reacting the aniline with thiazole-2-carbaldehyde under acidic conditions.

  • Cyclization: Intramolecular dehydration to form the thiazolan-2-yliden moiety.

Hypothesized Reaction Scheme:

2,4-Cl2-5-OCH(CH3)2-C6H2NH2+Thiazole-2-carbaldehydeH+Target Compound+H2O\text{2,4-Cl}_2\text{-5-OCH}(\text{CH}_3)_2\text{-C}_6\text{H}_2\text{NH}_2 + \text{Thiazole-2-carbaldehyde} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}

Applications and Biological Relevance

Pharmaceutical Prospects

Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. The chlorine substituents could potentiate activity against resistant strains, though specific studies are needed.

Future Research Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., Pd/C) for higher thiazole coupling efficiency.

  • Bioactivity Assays: Test herbicidal and antimicrobial efficacy in vitro.

  • Computational Modeling: Predict binding affinities to target enzymes (e.g., acetolactate synthase).

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